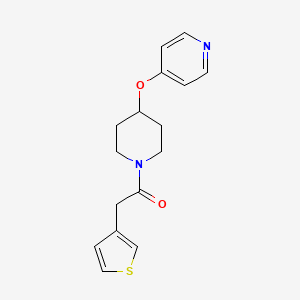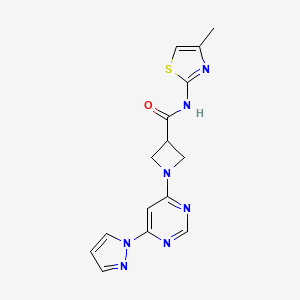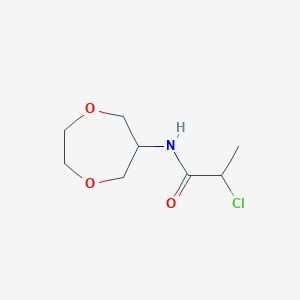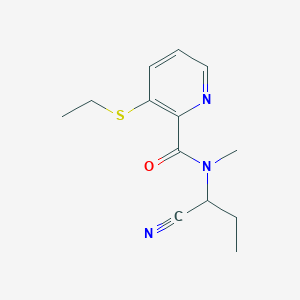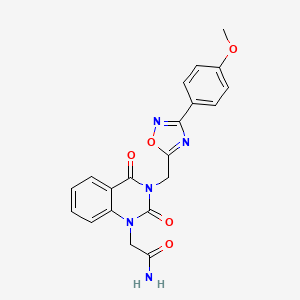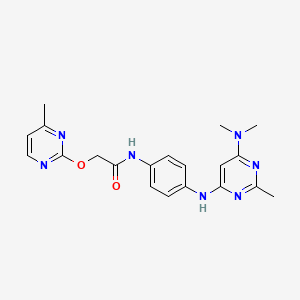
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an intriguing chemical compound known for its unique structure and potential applications across various fields such as chemistry, biology, and medicine. This compound consists of complex functional groups and exhibits a range of chemical behaviors that make it suitable for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multi-step procedures. A common method includes the reaction of 4-methylpyrimidin-2-ol with 2-bromoacetyl chloride in the presence of a base to form an intermediate, followed by subsequent reactions with amines and pyrimidinyl groups under controlled temperatures and solvents.
Industrial Production Methods: Industrial production of this compound often employs batch reactors, where precise temperature control, pressure regulation, and reagent handling are maintained to ensure high purity and yield. The use of catalysts and optimized reaction conditions aids in minimizing by-products and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide undergoes several types of reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can reduce specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on different parts of the molecule.
Common Reagents and Conditions
Oxidation reactions typically use mild to strong oxidizing agents under acidic or basic conditions.
Reduction reactions often involve metal hydrides in aprotic solvents.
Substitution reactions are facilitated by the presence of catalysts, varying temperatures, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The primary products of these reactions depend on the reaction type but generally include modified derivatives of the parent compound, with alterations in the pyrimidinyl or phenyl rings, or changes in the functional groups attached to these rings.
Wissenschaftliche Forschungsanwendungen
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is utilized in a myriad of scientific research domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules, aiding in the development of new compounds.
Biology: : Researchers study its effects on cellular processes and its potential as a biochemical probe.
Medicine: : Investigations are ongoing into its potential therapeutic applications, including its role in modulating biological pathways or its use as a drug precursor.
Industry: : Its properties make it valuable in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects varies based on its application. In biological systems, it often interacts with specific molecular targets such as enzymes, receptors, or DNA. This interaction can modulate signaling pathways, inhibit or activate enzymes, or alter gene expression, resulting in varied biological outcomes. The precise pathways involved are dependent on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide stands out due to its unique structural combination of dimethylamino, methylpyrimidinyl, and phenylacetamide groups. These features contribute to its distinct chemical behavior and potential applications. Similar compounds include:
N-(4-aminophenyl)-2-(pyrimidin-2-yl)acetamide
4-((6-(dimethylamino)pyrimidin-4-yl)amino)phenol
2-(4-methylpyrimidin-2-yloxy)-N-phenylacetamide
These compounds share structural similarities but differ in their chemical properties and applications due to variations in their functional groups and molecular configurations.
Conclusion
This compound is a fascinating compound with a plethora of potential applications across various scientific fields. Its unique structure enables diverse chemical reactions and interactions, making it a valuable tool in research and industry. Further studies continue to unveil new possibilities for this versatile compound, cementing its significance in the world of chemistry and beyond.
Eigenschaften
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-13-9-10-21-20(22-13)29-12-19(28)26-16-7-5-15(6-8-16)25-17-11-18(27(3)4)24-14(2)23-17/h5-11H,12H2,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQSCFUVOKAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
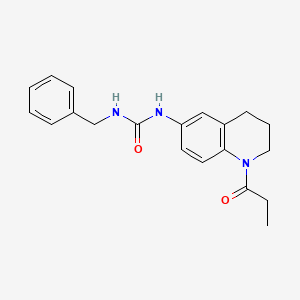
![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)
![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)


